molecular formula C13H15NO3S B5115871 N-ethyl-6-methoxy-2-naphthalenesulfonamide

N-ethyl-6-methoxy-2-naphthalenesulfonamide

Cat. No. B5115871
M. Wt: 265.33 g/mol
InChI Key: YSRAKQREUFRBKG-UHFFFAOYSA-N
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Description

“N-ethyl-6-methoxy-2-naphthalenesulfonamide” is likely a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics. The “N-ethyl” part refers to an ethyl group (a two-carbon chain) attached to a nitrogen atom, and “6-methoxy” indicates a methoxy group (an oxygen atom bonded to a methyl group) attached to the 6th carbon of the naphthalene ring .


Molecular Structure Analysis

The molecular structure would consist of a naphthalene ring (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) with a sulfonamide group, an ethyl group, and a methoxy group attached. The exact structure would depend on the positions of these substituents on the naphthalene ring .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis or reactions with bases or acids. The naphthalene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, naphthalene derivatives are crystalline solids at room temperature. The presence of the sulfonamide, ethyl, and methoxy groups would likely influence the compound’s solubility, melting point, and other physical properties .

Scientific Research Applications

Cytotoxicity Evaluation in Cancer Research

N-ethyl-6-methoxynaphthalene-2-sulfonamide: has been studied for its cytotoxic effects on cancer cell lines. Research indicates that derivatives of this compound exhibit higher cytotoxicity than the parent compound, suggesting potential for development as cancer therapeutics . The structure-activity relationship (SAR) of these derivatives can be further explored to optimize their efficacy and selectivity towards various cancer cells.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets such as cyclin-dependent kinase 2 (CDK2). These studies help in elucidating the mechanism of action and can guide the design of more potent inhibitors for therapeutic applications .

Epigenetic Modification Research

While not directly related to N-ethyl-6-methoxynaphthalene-2-sulfonamide , studies on N6-methyladenosine (m6A) methylation in mRNA highlight the importance of understanding epigenetic modifications. This research can provide insights into how similar compounds could be used to modulate epigenetic marks, thereby influencing gene expression and associated biological processes .

Nanotechnology and Material Science

In the field of nanotechnology and material science, the structural properties of N-ethyl-6-methoxynaphthalene-2-sulfonamide could be harnessed to create novel materials with specific characteristics. For instance, the creation of ‘glassy gels’ demonstrates how understanding the properties of chemical compounds can lead to the development of new materials with unique properties .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to study its antibacterial activity given the presence of the sulfonamide group. Additionally, the compound could be modified to improve its activity or reduce potential side effects .

properties

IUPAC Name

N-ethyl-6-methoxynaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-3-14-18(15,16)13-7-5-10-8-12(17-2)6-4-11(10)9-13/h4-9,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRAKQREUFRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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